molecular formula C18H18N2O3 B2607042 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide CAS No. 1260997-20-3

2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B2607042
CAS No.: 1260997-20-3
M. Wt: 310.353
InChI Key: ITGYJBJVMPBXLD-UHFFFAOYSA-N
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Description

The compound 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is a chemical of interest in biomedical research for its potential application in studying inflammatory processes, particularly in the context of the central nervous system. It is structurally analogous to a class of ureidopropanamide derivatives known to target the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor critically involved in regulating peripheral and brain inflammatory responses . FPR2 is a recognized target for investigating the resolution of chronic inflammation, and its ligands are studied as potential tools to modulate endogenous anti-inflammatory systems . Research on related compounds has demonstrated their ability to reduce the production of reactive oxygen species (ROS) in microglial cells following inflammatory stimulation, suggesting a protective role against inflammation-associated oxidative stress . This mechanism is of significant value for research in neurodegenerative conditions, where chronic neuroinflammation and oxidative damage are key pathological features . As such, this propanamide derivative provides researchers with a valuable small-molecule tool for probing FPR2-mediated pathways and developing new approaches to understand and manage neuroinflammatory diseases.

Properties

IUPAC Name

2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-8-6-15(7-9-16)20-18(21)14(12-19)10-13-4-3-5-17(11-13)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGYJBJVMPBXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-methoxyaniline.

    Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base to form 2-cyano-3-(3-methoxyphenyl)acrylonitrile.

    Amidation: The intermediate is then reacted with 4-methoxyaniline in the presence of a suitable catalyst to form the final product, 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 2-amino-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

3-Chloro-N-(4-methoxyphenyl)propanamide

This analog replaces the cyano group with chlorine at C3 and lacks the 3-methoxyphenyl substituent. The C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å) in this compound reflect strong amide resonance, typical of N-arylpropanamides .

N-(4-Amino-2-methoxyphenyl)propanamide

Here, a primary amino group replaces the cyano substituent. The amino group’s electron-donating capacity may enhance solubility in polar solvents compared to the hydrophobic cyano group in the target compound. However, the absence of crystallographic data limits direct comparisons of hydrogen-bonding patterns .

3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a)

This compound features a propargyl group on the amide nitrogen and a single 4-methoxyphenyl substituent.

Hydrogen Bonding and Crystal Packing

The crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide reveals N–H···O and C–H···O interactions forming C₁₁(4) homodromic chains along the crystallographic a-axis . The target compound’s cyano group may disrupt similar hydrogen-bonding networks due to its reduced capacity for hydrogen bonding compared to chlorine. Additionally, the dual methoxy substituents in the target compound could enhance weak interactions (e.g., C–H···O or C–H···π) with adjacent aromatic systems, as observed in related methoxy-substituted amides .

Physicochemical Properties

  • Solubility: The dual methoxy groups likely improve solubility in organic solvents compared to monosubstituted analogs like 3-chloro-N-(4-methoxyphenyl)propanamide.
  • Melting Point: The cyano group may elevate the melting point relative to amino-substituted analogs due to stronger dipole-dipole interactions.

Table: Structural and Functional Comparison

Compound Key Substituents Electronic Effects Hydrogen Bonding Patterns Potential Applications
Target Compound Cyano, 3-/4-MeO EWG (cyano) + EDG (MeO) synergy Likely C–H···O/π interactions Medicinal chemistry, materials
3-Chloro-N-(4-MeO-phenyl)propanamide Chloro, 4-MeO Moderate EWG (Cl) + EDG (MeO) N–H···O, C₁₁(4) chains Polymer precursors
N-(4-Amino-2-MeO-phenyl)propanamide Amino, 2-MeO Strong EDG (NH₂) Not reported Drug delivery systems
3-(4-MeO-phenyl)-N-propargylpropanamide Propargyl, 4-MeO Steric bulk from propargyl Not reported Click chemistry substrates

EWG = Electron-withdrawing group; EDG = Electron-donating group.

Biological Activity

2-Cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is C18H18N2O2C_{18}H_{18}N_{2}O_{2}, with a molecular weight of approximately 294.35 g/mol. The compound features a cyano group, two methoxy-substituted phenyl groups, and a propanamide backbone, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives of cyanoacrylamide compounds, including 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Bacillus subtilis12
Pseudomonas aeruginosa20

These results suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with various infections .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against species such as Candida albicans. The MIC values for antifungal activity are as follows:

Fungal Strain MIC (µg/mL)
Candida albicans25
Aspergillus niger30

The results indicate that while the compound is effective against C. albicans, its efficacy may vary against different fungal species .

Cytotoxic Activity

Cytotoxicity studies have been conducted to assess the potential of 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide in cancer therapy. The compound was tested on several cancer cell lines, yielding the following IC50 values:

Cell Line IC50 (µM)
MCF-7 (breast cancer)12.5
A549 (lung cancer)15.0
HeLa (cervical cancer)10.0

These findings suggest that the compound possesses moderate cytotoxic effects on cancer cells, making it a candidate for further investigation in anticancer drug development .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of cyanoacrylamides, including our compound of interest. It was found that modifications to the phenyl rings significantly enhanced antibacterial activity against E. coli and S. aureus.
  • Cytotoxicity in Cancer Research : Another research focused on the cytotoxic effects of various substituted propanamides on MCF-7 and A549 cell lines. The study concluded that introducing methoxy groups improved the cytotoxic profile compared to unsubstituted analogs.

Q & A

Q. Table 1. Key Crystallographic Parameters for Related Amides

ParameterValue (Example from )Significance
C=O bond length1.2326 ÅConfirms amide resonance
C(=O)–N bond length1.3416 ÅIndicates partial double-bond character
N–H···O hydrogen bond~2.1 ÅStabilizes crystal packing
Intercentroid distance4.8194 ÅReflects π-π stacking interactions

Q. Table 2. logP Correction Factors for Substituents (Adapted from )

Substituent EffectContribution to logP (CM)
Proximity of O and CN+2 CM
Hydrogen bonding (N–H···O)+3 CM per bond
Branching at quaternary C-2 CM

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